Dihydromelilotoside
Description
Properties
CAS No. |
24696-05-7 |
|---|---|
Molecular Formula |
C15H20O8 |
Molecular Weight |
328.31 g/mol |
IUPAC Name |
3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C15H20O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-4,10,12-16,19-21H,5-7H2,(H,17,18)/t10-,12-,13+,14-,15-/m1/s1 |
InChI Key |
FXEOLMWSBWXMSF-TVKJYDDYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C1=CC=C(C(=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Quorum Sensing Inhibition
One of the notable applications of dihydromelilotoside is its role as a quorum sensing inhibitor (QSI). Quorum sensing is a communication process used by bacteria to coordinate their behavior based on population density. In a study focusing on Pseudomonas aeruginosa, this compound was isolated and shown to significantly inhibit virulence factors associated with bacterial infections, such as biofilm formation and toxin production .
Case Study: Pseudomonas aeruginosa Inhibition
- Objective : To evaluate the QSI effects of this compound.
- Method : The compound was tested against Chromobacterium violaceum as a reporter strain.
- Results : this compound demonstrated potent inhibition of quorum sensing, leading to reduced virulence in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, making it a potential candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis.
Case Study: Rheumatoid Arthritis
- Objective : To explore the mechanisms by which this compound ameliorates rheumatoid arthritis symptoms.
- Method : Network pharmacology was employed to identify significant pathways influenced by this compound.
- Results : The study revealed that this compound interacts with multiple targets involved in inflammatory responses, suggesting its therapeutic potential in managing rheumatoid arthritis .
Antimicrobial Activity
Beyond its role in quorum sensing inhibition, this compound exhibits antimicrobial properties against various pathogens. Its effectiveness against multidrug-resistant strains highlights its potential as an alternative treatment option.
Case Study: Antimicrobial Efficacy
- Objective : To assess the antimicrobial activity of this compound against resistant bacterial strains.
- Method : Various concentrations of this compound were tested against clinical isolates.
- Results : The compound showed significant antibacterial activity, particularly against strains resistant to conventional antibiotics .
Potential in Cancer Therapy
Emerging research suggests that this compound may have applications in oncology. Its ability to modulate signaling pathways involved in cancer progression presents opportunities for developing novel cancer therapies.
Mechanistic Insights
- This compound may influence pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer treatment protocols.
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues: Dihydro Derivatives and Methylated Forms
Dihydromelilotoside belongs to a class of dihydro-phenylpropanoid glycosides. Key structural analogues include:
Key Insights :
Functional Analogues: Antioxidant and Anti-Inflammatory Glycosides
This compound shares functional similarities with phenolic glycosides and flavonoids:
Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe²⁺/g) | Reference ID |
|---|---|---|---|---|
| This compound | 17.1 | 14.9 | 7.8 | |
| Syringetin | 19.5 | 16.6 | 8.3 | |
| Lamiide | 20.4 | 16.6 | 8.6 | |
| Gaultherin | 18.6 | 15.9 | 7.8 |
Key Insights :
- This compound exhibits moderate antioxidant activity, outperforming syringetin and lamiide in DPPH/ABTS assays but matching gaultherin in FRAP .
- Its radical scavenging capacity is attributed to hydroxyl groups in the phenylpropanoid moiety .
Anti-Inflammatory Target Interactions
Regional and Species-Specific Variations
This compound content varies significantly across plant species and geographical regions:
- Cinnamomum cassia : Higher levels in Indian and Indonesian cinnamon compared to Chinese varieties .
- Cyclocarya paliurus : Detected in negative ion mode LC-MS, coexisting with sucrose and gallic acid .
- Acanthus ebracteatus : Co-occurs with echinacoside and geniposide, suggesting shared biosynthetic pathways .
Preparation Methods
Plant Material Selection
Dihydromelilotoside is predominantly extracted from the stems of Dendrobium fimbriatum, a tropical orchid species cultivated in regions such as Chiang Mai, Thailand. The plant material is typically harvested at maturity, dried, and pulverized into a fine powder to maximize surface area for solvent penetration.
Hydroethanolic Extraction
The primary extraction method involves refluxing the powdered plant material with 50% ethanol (v/v) at 80°C for 4–6 hours. This hydroethanolic solvent system balances polarity to solubilize both polar glycosides and moderately non-polar aromatic precursors. After filtration and concentration under reduced pressure, a crude extract is obtained, yielding approximately 25–30% (w/w) of the dry plant mass.
Table 1: Standard Hydroethanolic Extraction Parameters
| Parameter | Specification |
|---|---|
| Solvent ratio (EtOH:H₂O) | 50:50 (v/v) |
| Temperature | 80°C |
| Extraction duration | 4 cycles, 6 hours each |
| Yield | 25–30% (w/w) |
Intermediate Purification: Centrifugal Partition Chromatography (CARAMEL)
Solvent System Optimization
The CARAMEL (Centrifugal Partition Chromatography for Advanced Metabolite Extraction and Liberation) technique employs a ternary solvent system to fractionate the crude extract. A mixture of n-heptane, methyl-tert-butyl ether (MTBE), acetonitrile (ACN), and water in a 1:1:1:1 (v/v) ratio achieves optimal separation of this compound from co-extracted metabolites. The middle phase (MTBE/ACN/water) is retained as the stationary phase, while the upper phase (heptane/MTBE) serves as the mobile phase.
Operational Parameters
The CPC apparatus operates at 1,200 rpm with a mobile phase flow rate of 20 mL/min. The crude extract is dissolved in a mixture of lower, middle, and upper phases (10:5:3 v/v) and injected into the column. After 40 minutes of elution, the column is extruded to recover retained compounds, resulting in 13 fractions (F1–F13) with a total recovery of 97.0%. this compound elutes in early-to-middle fractions (F3–F5), identified via thin-layer chromatography (TLC) using ethyl acetate/toluene/acetic acid/formic acid (5:5:1:1 v/v) as the mobile phase.
Table 2: CARAMEL Fractionation Conditions
| Parameter | Specification |
|---|---|
| Solvent system | Heptane/MTBE/ACN/water (1:1:1:1) |
| Flow rate | 20 mL/min |
| Centrifugation speed | 1,200 rpm |
| Fraction count | 13 |
| Recovery efficiency | 97.0% |
Final Purification: High-Performance Liquid Chromatography (HPLC)
Semipreparative HPLC Conditions
Further purification of this compound-rich fractions is achieved using reverse-phase HPLC with a C18 column (250 × 10 mm, 5 µm). The mobile phase consists of acetonitrile (ACN) and 0.1% formic acid in water under gradient elution: 10–35% ACN over 25 minutes, followed by isocratic elution at 35% ACN for 10 minutes. Detection at 280 nm ensures selective monitoring of aromatic compounds.
Yield and Purity Assessment
This compound elutes at 14–16 minutes under these conditions, with a typical yield of 0.8–1.2 mg per 100 g of dry plant material. Purity exceeding 95% is confirmed via analytical HPLC (C18, 150 × 4.6 mm, 3 µm) with diode-array detection (DAD).
Table 3: Semipreparative HPLC Parameters
| Parameter | Specification |
|---|---|
| Column | C18 (250 × 10 mm, 5 µm) |
| Mobile phase | ACN/0.1% formic acid (gradient) |
| Flow rate | 2.5 mL/min |
| Detection wavelength | 280 nm |
| Retention time | 14–16 minutes |
Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound is characterized using 1D and 2D NMR experiments. A Bruker Avance III 600 MHz spectrometer equipped with a TCI cryoprobe acquires <sup>1</sup>H (600 MHz) and <sup>13</sup>C (151 MHz) spectra in DMSO-d6. Key assignments include:
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI)-HRMS in negative mode confirms the molecular formula C<sub>15</sub>H<sub>20</sub>O<sub>8</sub> with an [M−H]<sup>−</sup> ion at m/z 327.1089 (calc. 327.1084). MS/MS fragmentation reveals sequential loss of glucose (−162 Da) and H<sub>2</sub>O (−18 Da).
Challenges and Yield Optimization
Co-Extraction Interferences
The primary challenge lies in separating this compound from structurally similar phenylpropanoids, such as melilotoside. Adjusting the CARAMEL solvent system to heptane/MTBE/ACN/water (1:2:1:1 v/v) enhances selectivity but reduces throughput.
Scaling Considerations
Pilot-scale CPC (>1 L column volume) increases throughput but requires precise temperature control (25±1°C) to maintain phase equilibrium. Industrial-scale HPLC remains cost-prohibitive due to high ACN consumption.
Q & A
Basic: What methodologies are recommended for isolating and identifying Dihydromelilotoside from plant sources?
Answer:
this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for identification and purity assessment . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments) is essential to resolve its glycosidic and aromatic moieties . Example protocol:
Extraction : Soxhlet extraction of Cinnamomum cassia twigs using 70% ethanol.
Fractionation : Column chromatography with silica gel or Sephadex LH-20.
Characterization : MS for molecular weight (e.g., m/z 448 [M+H]⁺), NMR for stereochemical details.
Basic: Which analytical techniques are optimal for quantifying this compound in complex botanical matrices?
Answer:
Quantitative analysis requires hyphenated techniques:
- LC-UV/MS : For baseline separation and quantification using calibration curves (e.g., linear range: 0.1–100 µg/mL) .
- Imaging Mass Spectrometry (iMScope QT) : Spatial distribution mapping in plant tissues, validated against reference standards .
- Validation : Include recovery rates (≥80%), precision (RSD <5%), and limits of detection (LOD <0.05 µg/mL) per ICH guidelines .
Advanced: How to design experiments to evaluate this compound’s multi-target anti-inflammatory mechanisms?
Answer:
Use network pharmacology and molecular docking to map interactions:
Target Identification : Retrieve inflammation-related proteins (e.g., JAK2, COX-2) from databases like UniProt or KEGG .
Docking : Employ AutoDock Vina or Discovery Studio’s Libdock module to simulate ligand-target binding (e.g., docking score < -7.0 kcal/mol indicates strong affinity) .
Validation : Cross-validate with in vitro assays (e.g., ELISA for IL-1β suppression, IC₅₀ calculations) .
Table 1 : Key target interactions of this compound (adapted from ):
| Target Protein | Degree of Interaction | Biological Role |
|---|---|---|
| JAK2 | 9 | Cytokine signaling |
| COX-2 | 9 | Prostaglandin synthesis |
| PPARγ | 6 | Anti-inflammatory regulation |
Advanced: How to resolve contradictions in reported target interaction data for this compound?
Answer:
Discrepancies often arise from methodological variability:
- Statistical Validation : Apply rigorous criteria (e.g., adjusted p-value <0.05, FDR correction) to docking scores and in vitro results .
- Contextual Factors : Consider cell type specificity (e.g., macrophage vs. epithelial cells) and compound concentration ranges .
- Meta-Analysis : Systematically review studies using PRISMA guidelines to identify confounding variables (e.g., solvent effects, assay protocols) .
Methodological: What are best practices for ensuring reproducibility in phytochemical studies of this compound?
Answer:
- Detailed Protocols : Document extraction solvents, chromatographic gradients, and instrument parameters (e.g., column temperature, flow rate) .
- Reference Standards : Use authenticated this compound (e.g., CAS 142936-94-5) from reputable suppliers, with CoA provided .
- Data Transparency : Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo) and share computational docking files (e.g., .pdbqt) .
Advanced: How to model this compound’s multi-target synergism using network pharmacology?
Answer:
Network Construction : Use Cytoscape to map compound-target-pathway interactions, integrating data from STRING and STITCH databases .
Topological Analysis : Calculate centrality metrics (e.g., betweenness, degree) to identify hub targets (e.g., JAK2 in Figure 2 of ).
Enrichment Analysis : Perform GO/KEGG pathway analysis to link targets to biological processes (e.g., NF-κB signaling) .
Data Analysis: How to address geographical variations in this compound content across Cinnamomum species?
Answer:
- Comparative Metabolomics : Analyze regional samples (e.g., Chinese vs. Indonesian C. cassia) using LC-MS/MS and PCA to identify environmental influences .
- Standardized Cultivation : Control for soil pH, climate, and harvest time in in situ studies to minimize variability .
Basic: What pharmacokinetic properties of this compound are critical for preclinical studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
